molecular formula C7H14ClN3 B12224272 N-[(2-methylpyrazol-3-yl)methyl]ethanamine;hydrochloride

N-[(2-methylpyrazol-3-yl)methyl]ethanamine;hydrochloride

Cat. No.: B12224272
M. Wt: 175.66 g/mol
InChI Key: BAHOSUNZNWVIRH-UHFFFAOYSA-N
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Description

N-[(2-methylpyrazol-3-yl)methyl]ethanamine;hydrochloride is a chemical compound that belongs to the class of heterocyclic amines. This compound is characterized by the presence of a pyrazole ring, which is a five-membered ring containing three carbon atoms and two nitrogen atoms. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-methylpyrazol-3-yl)methyl]ethanamine;hydrochloride typically involves the reaction of 2-methylpyrazole with an appropriate alkylating agent, such as bromoethane, in the presence of a base like potassium carbonate. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors. The purification of the final product is achieved through crystallization or other separation techniques to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

N-[(2-methylpyrazol-3-yl)methyl]ethanamine;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[(2-methylpyrazol-3-yl)methyl]ethanamine;hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(2-methylpyrazol-3-yl)methyl]ethanamine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can form hydrogen bonds and other interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. The compound may also interact with cellular pathways, affecting various biological processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-methylpyrazole
  • 3-methylpyrazole
  • 4-methylpyrazole
  • N-methylpyrazole

Uniqueness

N-[(2-methylpyrazol-3-yl)methyl]ethanamine;hydrochloride is unique due to its specific substitution pattern on the pyrazole ring and the presence of the ethanamine group. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C7H14ClN3

Molecular Weight

175.66 g/mol

IUPAC Name

N-[(2-methylpyrazol-3-yl)methyl]ethanamine;hydrochloride

InChI

InChI=1S/C7H13N3.ClH/c1-3-8-6-7-4-5-9-10(7)2;/h4-5,8H,3,6H2,1-2H3;1H

InChI Key

BAHOSUNZNWVIRH-UHFFFAOYSA-N

Canonical SMILES

CCNCC1=CC=NN1C.Cl

Origin of Product

United States

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